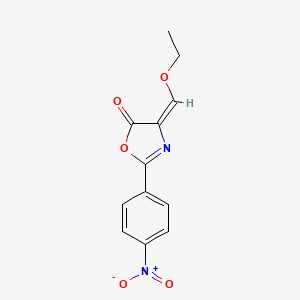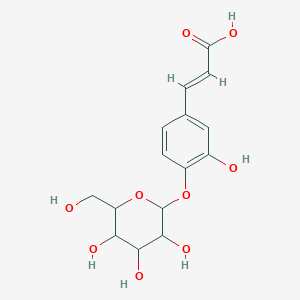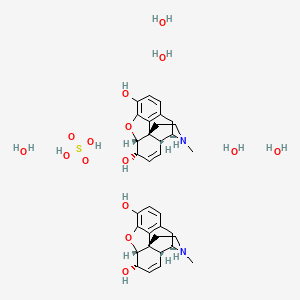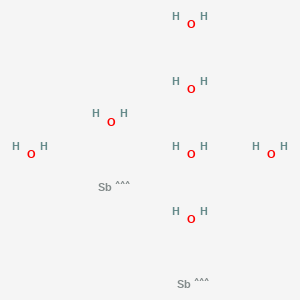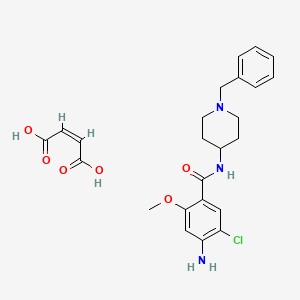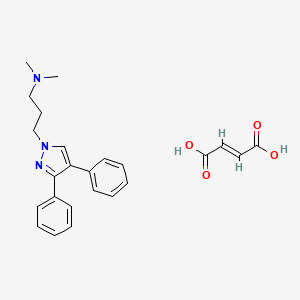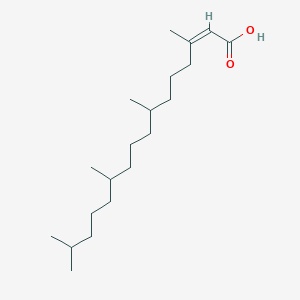
Phytenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytenic acid is a natural product found in Bidens pilosa with data available.
Applications De Recherche Scientifique
Conversion to Phytanic Acid and Role in Refsum Disease
- Phytenic acid is a naturally occurring precursor of phytanic acid . The enzymatic conversion from phytol to phytanic acid involves this compound as an intermediate step. This process, which occurs in rat liver, is significant in understanding the pathogenesis of Refsum disease, a peroxisomal disorder (van den Brink et al., 2005).
- Deficiency in fatty aldehyde dehydrogenase (FALDH) , which is involved in the breakdown of phytol to phytanic acid, has been linked to Sjögren Larsson syndrome (SLS). This highlights the importance of the phytol-phytenic acid-phytanic acid pathway in certain peroxisomal disorders (van den Brink et al., 2004).
Environmental and Marine Implications
- Phytol's aerobic bacterial metabolism in seawater involves the transient production of this compound, an abiotic intermediate. This process is altered by the presence of solid support, demonstrating this compound's role in biodegradation and its biogeochemical significance in marine environments (Rontani & Bonin, 2000).
Applications in pH Sensitivity and Biomedical Research
- pH-sensitive polyelectrolyte multilayers incorporating this compound could be used in the development of bionic devices and infochemistry. These materials respond to changes in pH, potentially useful in various biomedical applications (Ryzhkov et al., 2019).
Implications in Polymer Science
- Influence on the thermal behavior of polymers : Research indicates that this compound may influence the thermal stability of certain biodegradable polymers, suggesting potential applications in the development of sustainable materials (Auriemma et al., 2015).
Propriétés
Numéro CAS |
3653-46-1 |
|---|---|
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)/b19-15- |
Clé InChI |
WDWBNNBRPVEEOD-CYVLTUHYSA-N |
SMILES isomérique |
CC(C)CCCC(C)CCCC(C)CCC/C(=C\C(=O)O)/C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
Synonymes |
3,7,11,15-tetramethylhexadec-2-enoic acid phytenic acid phytenic acid, (R-(R*,R*-(E)))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


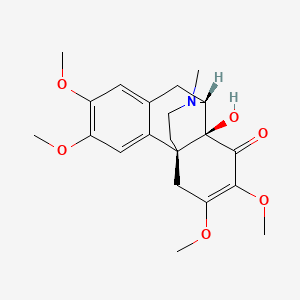
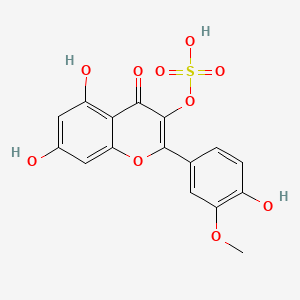
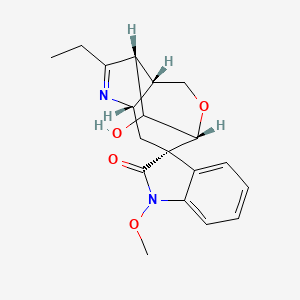
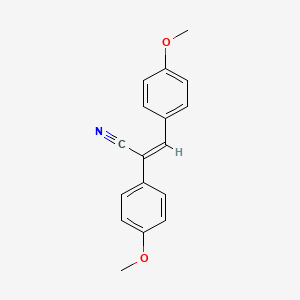
![N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B1233491.png)

